molecular formula C20H20N2O5 B15154585 1-benzyl-5-(3,4-dimethoxybenzyl)-2,6-dihydroxypyrimidin-4(1H)-one

1-benzyl-5-(3,4-dimethoxybenzyl)-2,6-dihydroxypyrimidin-4(1H)-one

Cat. No.: B15154585
M. Wt: 368.4 g/mol
InChI Key: OOOUCXQYSJCZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzyl and dimethoxyphenyl groups. Its chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and dimethoxyphenyl precursors with a pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups to their reduced forms.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

1-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C20H20N2O5/c1-26-16-9-8-14(11-17(16)27-2)10-15-18(23)21-20(25)22(19(15)24)12-13-6-4-3-5-7-13/h3-9,11,24H,10,12H2,1-2H3,(H,21,23,25)

InChI Key

OOOUCXQYSJCZER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.